UCK2-IN-135546734 is a small molecule inhibitor designed to target human uridine-cytidine kinase 2 (UCK2), an enzyme involved in the salvage pathway of pyrimidine nucleoside metabolism. This compound has garnered attention due to its potential therapeutic applications in cancer treatment and other diseases where uridine metabolism is disrupted. The discovery and characterization of UCK2-IN-135546734 are part of broader efforts to identify inhibitors that can modulate nucleotide synthesis pathways, which are crucial for cellular proliferation and survival.
The compound was identified through high-throughput screening of a library of approximately 40,000 small molecules, focusing on their ability to inhibit UCK2 activity. The screening process revealed several promising candidates, including UCK2-IN-135546734, which was characterized for its inhibitory potency and mechanism of action against the enzyme .
UCK2-IN-135546734 is classified as a small molecule inhibitor. It falls under the category of pyrazolo[3,4-d]- or triazolo[4,5-d]-pyrimidine derivatives, which are known for their diverse biological activities. The specific classification within medicinal chemistry highlights its relevance in drug design aimed at nucleotide metabolism modulation.
The synthesis of UCK2-IN-135546734 involves multi-step organic synthesis techniques commonly used in medicinal chemistry. The synthetic route typically includes:
The specific synthetic pathways and reagents used in the synthesis of UCK2-IN-135546734 are detailed in proprietary research documents but generally involve standard techniques such as:
Key structural data include:
UCK2-IN-135546734 primarily engages in competitive inhibition of UCK2 by binding to the active site, preventing substrate phosphorylation. The compound exhibits varying degrees of inhibition based on substrate concentration.
The kinetics of inhibition were assessed using:
The mechanism by which UCK2-IN-135546734 exerts its inhibitory effects involves:
Experimental data indicate that at higher concentrations, UCK2-IN-135546734 can significantly reduce uridine phosphorylation rates, thus impacting cellular nucleotide pools necessary for DNA and RNA synthesis.
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to characterize these properties accurately.
UCK2-IN-135546734 holds promise in various scientific applications:
UCK2 functions as a homotetrameric enzyme (~112 kDa) with each monomer featuring a conserved α/β fold characteristic of the nucleoside monophosphate (NMP) kinase family. The active site comprises a five-stranded parallel β-sheet flanked by α-helices and a distinctive β-hairpin loop that forms a deep substrate-binding pocket [1] [7] [8]. Key structural elements govern its catalytic function:
Table 1: Structural and Functional Features of UCK2
Feature | Description | Functional Implication |
---|---|---|
Quaternary Structure | Homotetramer with 222 symmetry | Ensures cooperative kinetics and regulatory control |
Key Catalytic Residues | Asp62 (catalytic base), His117/Tyr112 (substrate specificity) | Determines ribonucleoside selectivity and phosphoryl transfer efficiency |
Metal Coordination | Mg²⁺ bound to Ser34, Asp62, Glu135 | Stabilizes ATP orientation and transition state |
Inhibitor Binding | Induces loop flexibility and tetramer distortion | Allosteric inhibition by UTP/CTP prevents product accumulation |
UCK2 overexpression is a hallmark of aggressive malignancies, including hepatocellular carcinoma (HCC), lung cancer, and acute leukemias. Its dysregulation contributes to tumorigenesis through dual mechanisms:
Table 2: Oncogenic Mechanisms of UCK2 in Human Cancers
Role Type | Molecular Mechanism | Pathogenic Consequence |
---|---|---|
Metabolic | Enhanced pyrimidine salvage flux | Supports uncontrolled DNA/RNA synthesis in proliferating cells |
Cell Cycle | mTOR stabilization and PDPK1 mRNA maintenance | Accelerates G1/S transition and cyclin expression |
Pro-metastatic | STAT3 activation and MMP2/MMP9 induction | Promotes extracellular matrix degradation and invasion |
Post-translational | CTLH-WDR26-mediated degradation inhibited by mTORC1 | Couples nutrient sensing to nucleotide salvage capacity |
Pharmacological inhibition of UCK2 presents a multipronged anticancer strategy:
The development of UCK2-IN-135546734 leverages these mechanisms, exploiting both catalytic and non-catalytic vulnerabilities in UCK2-high malignancies. Its in silico identification from natural product libraries highlights flavokawain B and alpinetin as structural inspirations, demonstrating UCK2 inhibition through reduced ADP generation in kinase assays [4].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3